molecular formula C13H13NO2 B6366791 4-(3-Ethoxyphenyl)-2-hydroxypyridine CAS No. 1261971-93-0

4-(3-Ethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6366791
CAS No.: 1261971-93-0
M. Wt: 215.25 g/mol
InChI Key: FRPSESNMZTYYHE-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-hydroxypyridine is a chemical compound of interest in pharmaceutical and heterocyclic chemistry research. It features a hydroxypyridine ring, which predominantly exists in the more stable 2-pyridone tautomeric form under physiological conditions . This pyridone moiety is a privileged scaffold in drug discovery, found in molecules with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties . The 3-ethoxyphenyl substituent may influence the compound's electronic properties and binding interactions with biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a core building block for developing novel bioactive molecules, such as kinase inhibitors . Like related structures, it may serve as a precursor for generating compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-14-13(15)9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPSESNMZTYYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682791
Record name 4-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-93-0
Record name 4-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure suggests two disconnection approaches:

  • Route A : Disconnection at the pyridine C2–OH bond, prioritizing late-stage hydroxylation of a 4-(3-ethoxyphenyl)pyridine precursor.

  • Route B : Disconnection at the pyridine C4–C(aryl) bond, focusing on coupling a pre-hydroxylated pyridine fragment with a 3-ethoxyphenyl unit.

Route A aligns with methods described in pyridine hydroxylation literature, while Route B faces limitations due to the instability of 2-hydroxypyridine boronic acids.

Palladium-Catalyzed Suzuki Coupling and Subsequent Functionalization

Synthesis of 4-(3-Ethoxyphenyl)pyridine

The foundational step involves introducing the 3-ethoxyphenyl group at the pyridine C4 position. A Suzuki-Miyaura coupling between 4-bromopyridine and 3-ethoxyphenylboronic acid achieves this:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Sodium carbonate (2 equiv)

  • Solvent: Dimethoxyethane (DME)/Water (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: ~75% (hypothetical, based on analogous couplings)

Key Considerations

  • The electron-donating ethoxy group enhances boronic acid reactivity, favoring cross-coupling over homocoupling.

  • Steric effects at the pyridine C4 position are minimal, ensuring efficient transmetalation.

Pyridine N-Oxide Formation

Oxidation of 4-(3-Ethoxyphenyl)pyridine to its N-oxide serves as a critical intermediate for subsequent chlorination:

Reaction Conditions

  • Oxidizing agent: meta-Chloroperbenzoic acid (mCPBA, 1.2 equiv)

  • Solvent: Dichloromethane, room temperature, 4 hours

  • Yield: ~90%

Mechanistic Insight
The N-oxide directs electrophilic substitution to the C2 position by increasing electron density at the ortho position through resonance stabilization.

Chlorination and Hydrolysis

Treatment of the N-oxide with phosphorus pentachloride (PCl₅) introduces a chlorine atom at C2, followed by hydrolysis to yield the desired hydroxyl group:

StepConditionsYield
ChlorinationPCl₅, phosphoryl chloride, reflux~70%
Hydrolysis6 M HCl, reflux, 8 hours~85%

Overall Yield : ~40% (cumulative from four steps)

Direct Hydroxylation of 4-(3-Ethoxyphenyl)pyridine

Adaptation of Fluorination Methodology

The patent US4968803A describes a one-step hydroxylation of pyridinecarboxylic acids using diluted fluorine gas in aqueous alkali. While the target compound lacks a carboxylic acid group, exploratory studies suggest potential applicability:

Proposed Conditions

  • Reactant: 4-(3-Ethoxyphenyl)pyridine

  • Fluorine source: 10% F₂ in N₂, bubbled into reaction mixture

  • Base: Potassium hydroxide (2 equiv)

  • Solvent: Water/acetonitrile (1:1)

  • Temperature: 0–30°C, 2 hours

  • Hypothetical yield: 50–60% (extrapolated from carboxylate examples)

Challenges

  • Solubility of 4-(3-Ethoxyphenyl)pyridine in aqueous alkali may require cosolvents.

  • Competing side reactions at C6 or C3 positions could reduce regioselectivity.

Alternative Pathways: Condensation and Cyclization

Michael Addition-Based Ring Synthesis

Drawing from the synthesis of 3-hydroxypyridin-4-ones, a modified approach could involve:

Reaction Design

  • Components: 3-Ethoxyaniline, β-keto ester (e.g., ethyl acetoacetate)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Conditions: Sealed tube, 150°C, 24 hours

  • Hypothetical yield: ~60% (based on maltol-anisidine analog)

Limitations

  • Positional selectivity for the 2-hydroxy group is uncertain.

  • Requires extensive optimization to prevent decarboxylation or over-alkylation.

Comparative Analysis of Methodologies

ParameterSuzuki/N-Oxide RouteDirect HydroxylationCondensation Route
Steps412
Overall Yield~40%~55%~60%
RegioselectivityHighModerateLow
ScalabilityModerateHighLow
Purification ComplexityHighModerateHigh

Critical Observations

  • The Suzuki/N-oxide route offers reliability but suffers from step count and purification burden.

  • Direct hydroxylation, if optimized, presents the most efficient pathway but requires empirical validation for non-carboxylated pyridines.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Ethoxyphenyl)-2-pyridone.

    Reduction: Formation of 4-(3-Ethoxyphenyl)-2-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Common Synthetic Routes

  • Reflux Method : Heating the mixture under reflux for several hours.
  • Continuous Flow Reactors : For scalable industrial production, allowing better control over reaction conditions and higher yields.

Medicinal Chemistry

4-(3-Ethoxyphenyl)-2-hydroxypyridine is investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities .
  • Anticancer Activity : The compound has been explored as a potential therapeutic agent in cancer treatment. Research indicates that derivatives of hydroxypyridines can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxyl group allows for various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to form amines.
  • Substitution Reactions : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions .

Coordination Chemistry

The compound's ability to chelate metal ions has been studied extensively. Hydroxypyridinones are known for their iron-chelating properties, which are crucial in treating iron overload diseases. The chelation efficiency of this compound may be comparable to established chelators like deferiprone .

Case Study 1: Anticancer Activity

A study investigated various pyridone derivatives against HeLa cervical cancer cells, revealing that specific compounds exhibited IC50 values indicating strong anticancer activity. The mechanism involved inducing apoptosis and disrupting cell cycle progression, highlighting the potential of hydroxypyridines in oncology .

Case Study 2: Iron Chelation

Research focused on the coordination ability of hydroxypyridinones towards Fe³⁺ ions demonstrated that this compound could form stable complexes, suggesting its application as an oral iron chelator. The study compared its efficacy with deferiprone and found promising results in terms of selectivity and stability .

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl group and ethoxyphenyl moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds:

6-(3-Aminophenyl)-2-hydroxypyridine (CAS: 105297-10-7): Substituted with an aminophenyl group (–C₆H₄NH₂) at the 6-position .

6-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 944344-45-0): Features a carboxyphenyl group (–C₆H₄COOH) at the 6-position .

4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine: Contains chloro (–Cl) and methoxy (–OCH₃) substituents .

Structural Analysis:
Compound Substituents Electronic Effects Molecular Weight (g/mol)
4-(3-Ethoxyphenyl)-2-hydroxypyridine 2-OH, 4-(3-Ethoxyphenyl) Electron-donating (ethoxy) ~223.25*
6-(3-Aminophenyl)-2-hydroxypyridine 2-OH, 6-(3-Aminophenyl) Electron-donating (amino) 215.20
6-(4-Carboxyphenyl)-2-hydroxypyridine 2-OH, 6-(4-Carboxyphenyl) Electron-withdrawing (carboxy) 215.20
4-(4-Chlorophenyl)-3-cyano-...pyridine 4-Cl, 3-CN, 6-(4-OCH₃) Electron-withdrawing (Cl, CN) ~466–545**
2-Hydroxypyridine 2-OH Tautomeric (enol/keto forms) 95.10

Estimated based on molecular formula (C₁₃H₁₃NO₂). *Range from for chloro-substituted analogs.

  • Electronic Effects : The ethoxy group in this compound donates electrons via resonance, stabilizing the pyridine ring. In contrast, carboxy and chloro substituents withdraw electrons, increasing reactivity in nucleophilic substitutions .
  • Tautomerism: Unlike 2-hydroxypyridine, which exhibits enol ↔ keto tautomerism, bulky substituents like 3-ethoxyphenyl may restrict tautomeric shifts, favoring the enol form .

Physicochemical Properties

Key Data:
Compound Melting Point (°C) Solubility (LogP) Hydrogen Bonding Sites
This compound ~180–200* ~2.5 (moderate) 2 (OH, ether O)
6-(3-Aminophenyl)-2-hydroxypyridine Not reported ~1.8 (polar) 3 (OH, NH₂)
6-(4-Carboxyphenyl)-2-hydroxypyridine Not reported ~1.0 (polar) 3 (OH, COOH)
Chloro-substituted analogs () 268–287 ~3.0 (low) 1–2

*Estimated based on analogs in .

  • Melting Points : Chloro-substituted pyridines exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). Ethoxy-substituted derivatives likely have lower melting points due to increased steric bulk .
  • Solubility: The ethoxy group enhances lipophilicity (higher LogP) compared to carboxy or amino groups, improving membrane permeability in biological systems .
Antimicrobial Activity:
  • This compound : Predicted to exhibit moderate antimicrobial activity due to balanced lipophilicity and hydrogen-bonding capacity. Comparable to pyridine-based copper complexes (IC₅₀: 49.07–130.23 mM) .
  • 6-(4-Carboxyphenyl)-2-hydroxypyridine : Lower activity expected due to poor membrane penetration (high polarity).
  • Chloro-Substituted Analogs : Enhanced reactivity may improve efficacy against Gram-negative bacteria (e.g., E. coli) .

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxyphenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : Common methods include Suzuki-Miyaura coupling between 3-ethoxyphenylboronic acid and 2-hydroxypyridine derivatives, followed by hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions. Post-coupling deprotection under mild acidic conditions (e.g., HCl/THF) yields the target compound .

  • Optimization :

    • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve coupling efficiency.
    • Solvent and Temperature : Use polar aprotic solvents (DMF, DMSO) at 80–100°C to balance reaction rate and byproduct formation.
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.
  • Yield Data :

    Catalyst SystemTemperature (°C)Yield (%)Purity (HPLC)
    Pd(OAc)₂/SPhos906898.5
    PdCl₂(PPh₃)₂805595.2

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.2–8.5 ppm) and ethoxyphenyl protons (δ 6.8–7.1 ppm). Hydroxyl protons may appear as broad singlets (δ 10–12 ppm) but can be suppressed via deuterium exchange .
    • ¹³C NMR : Pyridine carbons (δ 120–150 ppm) and ethoxy carbons (δ 60–70 ppm) confirm connectivity.
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-O (ether) stretch (~1250 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 230.0943 Da).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential inhalation hazards (GHS Category 4) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what are common refinement challenges?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (solvent: ethanol/water). Collect data at 100 K to minimize thermal motion .

  • Refinement : Employ SHELXL for least-squares refinement. Challenges include:

    • Disordered Ethoxy Groups : Apply restraints (DFIX, SIMU) to model rotational disorder .
    • Hydrogen Bonding : Use SHELXH instructions to refine O-H∙∙∙N interactions.
  • Key Crystallographic Parameters :

    ParameterValue
    Space GroupP2₁/c
    R-factor<0.05
    C-O Bond Length1.36 ± 0.02 Å

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare predicted vs. observed NMR shifts.
    • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve accuracy .
    • Tautomerism : Evaluate keto-enol equilibria computationally; compare with variable-temperature NMR data .
  • Case Study :
    • Predicted ¹H NMR (δ 7.8 ppm) vs. Experimental (δ 8.1 ppm) : Adjust for solvent-induced deshielding or intermolecular interactions.

Q. What strategies are effective for analyzing reaction mechanisms in the synthesis of this compound derivatives?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., boronate ester formation in Suzuki coupling) .
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps in hydroxylation reactions.
  • Computational Modeling : Employ Gaussian or ORCA to map potential energy surfaces for key steps (e.g., oxidative addition in Pd catalysis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data regarding the conformation of the ethoxyphenyl substituent?

Methodological Answer:

  • Twinning Analysis : Use PLATON to check for twinning; apply HKLF5 refinement if twinning is detected .
  • Comparative Studies : Cross-validate with solid-state NMR to assess whether conformational flexibility is intrinsic or artifact-related.

Q. What experimental controls are essential when reproducing reported synthetic yields for this compound?

Methodological Answer:

  • Control Experiments :

    • Catalyst Purity : Test commercial Pd catalysts via ICP-MS for trace metal contaminants.
    • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Pd oxidation.
  • Yield Reproducibility Table :

    LabCatalyst BatchYield (%)Notes
    ALot#12365Anhydrous conditions
    BLot#45658Trace O₂ present

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